![molecular formula C22H24N4O5 B1532023 2-Acetamido-3-O-benzyl-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranosyl Azide CAS No. 80887-27-0](/img/structure/B1532023.png)
2-Acetamido-3-O-benzyl-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranosyl Azide
Overview
Description
“2-Acetamido-3-O-benzyl-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranosyl Azide” is a highly intricate chemical compound. It is frequently employed to examine the multifaceted nature of carbohydrates from a biological and chemical standpoint . This compound has garnered significant interest in studying bacterial infections due to its antimicrobial capabilities .
Synthesis Analysis
This compound plays a pivotal role as a chemical reagent in the synthesis of glycoconjugates due to its remarkable reactivity and selectivity . The reaction of benzyl 2-amino-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside (HL) with the metal salts Cu (ClO (4)) (2)6 H (2)O and Ni (NO (3)) (2)6 H (2)O affords via self-assembly a tetranuclear mu (4)-hydroxido bridged copper (II) complex .Molecular Structure Analysis
The molecular formula of this compound is C29H32N4O5 . The SMILES string isCC(=O)N[C@H]1C@@HC@@H[C@@H]1OCc4ccccc4)N=[N+]=[N-]
. Chemical Reactions Analysis
This compound is known for its remarkable reactivity and selectivity, making it a pivotal chemical reagent in the synthesis of glycoconjugates .Physical And Chemical Properties Analysis
The compound is a solid at 20°C . It has an optical activity of [α]/D 5.0±0.5°, c = 1 in chloroform . The compound should be stored at temperatures below 0°C .Scientific Research Applications
Synthesis of Complex Carbohydrates
This compound is extensively utilized in the synthesis of complex carbohydrates . The intricate structure of the compound allows it to be used as a building block in the creation of these complex structures .
Development of Glycosidic Drugs
The compound serves as a precursor in the research and development of glycosidic drugs . These drugs have a wide range of applications in treating various diseases.
Therapeutic Potential for HIV and Cancer Treatment
The compound may be utilized in the synthesis of glycopeptides and glycoproteins which bear immense therapeutic potential for the treatment of diverse ailments such as HIV and cancer .
Biomedical Research
The compound holds utmost significance in comprehending the intricate interplay of carbohydrates with drugs and diseases . This understanding can lead to the development of more effective treatments.
Chemical Industry
The compound is used in the chemical industry for the production of other chemicals . Its unique structure makes it a valuable resource in this field.
Pharmaceutical Industry
In the pharmaceutical industry, the compound is used in the development of new drugs and therapies . Its unique properties make it a valuable tool in drug discovery and development.
Future Directions
The compound is frequently employed to examine the multifaceted nature of carbohydrates from a biological and chemical standpoint . Its antimicrobial capabilities hold immense promise for targeting and inhibiting diverse bacterial strains . Therefore, it could play a significant role in the development of new antimicrobial agents in the future.
properties
IUPAC Name |
N-[(2R,4aR,6R,7R,8R,8aS)-6-azido-2-phenyl-8-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O5/c1-14(27)24-18-20(28-12-15-8-4-2-5-9-15)19-17(30-21(18)25-26-23)13-29-22(31-19)16-10-6-3-7-11-16/h2-11,17-22H,12-13H2,1H3,(H,24,27)/t17-,18-,19-,20-,21-,22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVNJPKGJMMREOM-CGXUPHRESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1N=[N+]=[N-])OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]2[C@@H](CO[C@H](O2)C3=CC=CC=C3)O[C@H]1N=[N+]=[N-])OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20659736 | |
Record name | N-[(2R,4aR,6R,7R,8R,8aS)-6-Azido-8-(benzyloxy)-2-phenylhexahydro-2H-pyrano[3,2-d][1,3]dioxin-7-yl]acetamide (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20659736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetamido-3-O-benzyl-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranosyl Azide | |
CAS RN |
80887-27-0 | |
Record name | N-[(2R,4aR,6R,7R,8R,8aS)-6-Azido-8-(benzyloxy)-2-phenylhexahydro-2H-pyrano[3,2-d][1,3]dioxin-7-yl]acetamide (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20659736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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